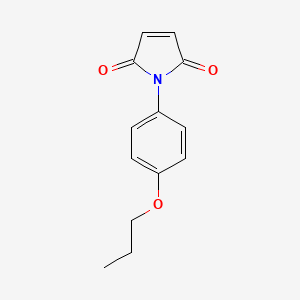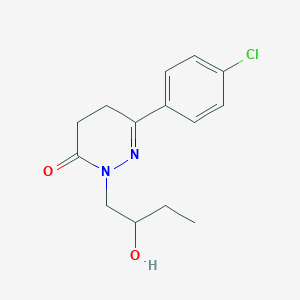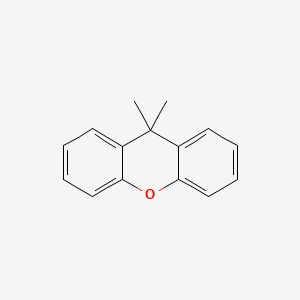
Acide 5-méthoxy-1-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Applications De Recherche Scientifique
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
Target of Action
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MI2CA) is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that MI2CA may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it is likely that it interacts with its targets in a similar manner to other indole compounds . These interactions often result in changes to the target’s function, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that MI2CA may also affect similar pathways.
Result of Action
One study found that a compound with a similar structure, 5-methoxy-3-(3-phenylacryloyl)-1h-indole-2-carboxylic acid, showed significant anti-inflammatory activity . Therefore, it is possible that MI2CA may have similar effects.
Analyse Biochimique
Biochemical Properties
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a vital role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form cyclic dimers via double hydrogen bonds between its molecules . These interactions significantly influence the spatial arrangement of molecules and their biochemical activity. The compound’s interaction with enzymes such as myeloperoxidase, where it acts as an inhibitor, highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce oxidative stress and enhance long-term potentiation, which is crucial for neuroprotective properties . Additionally, it has been observed to decrease ischemic area size in stroke models, indicating its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on myeloperoxidase is achieved through binding interactions that prevent the enzyme’s chlorinating activity . Furthermore, the compound’s ability to form hydrogen bonds and other intermolecular interactions plays a crucial role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged biochemical activity . Extended exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as neuroprotection and reduced oxidative stress . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in experimental and clinical settings .
Metabolic Pathways
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, its role in the metabolic synthesis of arylacetic acid highlights its involvement in anti-inflammatory pathways . The compound’s interactions with metabolic enzymes influence its overall biochemical activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions influence the compound’s efficacy and distribution within different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the esterification of commercially available 5-methoxyindole-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid . Another method involves the Fischer indole cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
- 5-Methoxyindole-2-carboxylic acid
- Indole-2-carboxylic acid
- 5-Methoxy-2-methyl-1H-indole
Comparison: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole-2-carboxylic acid, the presence of a methyl group at the 1-position enhances its lipophilicity and potentially its ability to cross biological membranes .
Propriétés
IUPAC Name |
5-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRUBZTKAYNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349439 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-54-2 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















